N-[(3,4-dichlorophenyl)methyl]cyclopropanamine
Description
Systematic Nomenclature and CAS Registry Information
The compound N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is systematically identified through multiple nomenclature systems and registry databases that establish its unique chemical identity. The Chemical Abstracts Service has assigned this compound the registry number 90919-75-8, providing a definitive identifier for chemical database searches and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(3,4-dichlorobenzyl)]cyclopropanamine, which precisely describes the molecular connectivity and substitution pattern.
The compound's molecular identifier includes the InChI (International Chemical Identifier) code: 1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2, which provides a unique structural representation that can be used for computational analysis and database searching. The corresponding InChIKey, ARVDJBARMJFVNT-UHFFFAOYSA-N, serves as a condensed hash representation of the molecular structure. Additionally, the compound is catalogued with the MDL number MFCD06756037, facilitating identification in chemical supplier databases and research literature.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is ClC1=CC=C(C=C1Cl)CNC2CC2, which provides a linear text representation of the molecular structure that can be readily interpreted by chemical software applications. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDJBARMJFVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405951 | |
| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90919-75-8 | |
| Record name | N-[(3,4-dichlorophenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,4-Dichlorobenzyl Chloride
The 3,4-dichlorobenzyl chloride intermediate is commonly synthesized by chlorination of 3,4-dichlorotoluene. This reaction uses chlorine gas in the presence of a catalyst such as ferric chloride to facilitate the substitution of the methyl group’s benzylic hydrogen with chlorine, yielding the benzyl chloride derivative.
- Reaction conditions: Chlorination is performed under controlled temperature and pressure to avoid over-chlorination or side reactions.
- Catalyst: Ferric chloride (FeCl3) is typically used to promote the reaction.
- Solvent: Often carried out in an inert organic solvent or neat depending on scale.
Coupling with Cyclopropylamine
The 3,4-dichlorobenzyl chloride is then reacted with cyclopropylamine to form N-[(3,4-dichlorophenyl)methyl]cyclopropanamine via nucleophilic substitution.
- Reaction conditions: The reaction is conducted in an organic solvent such as dichloromethane or toluene.
- Base: A base like sodium hydroxide or potassium carbonate is added to neutralize the hydrochloric acid formed during the reaction.
- Temperature: Typically ambient to slightly elevated temperatures (e.g., 25–60 °C) to optimize reaction rate and yield.
- Reaction time: Varies from 1 to several hours depending on scale and conditions.
Alternative Synthetic Approaches
Some methods involve the use of Grignard reagents or other organometallic intermediates to facilitate the formation of the cyclopropylamine linkage. For example, nucleophilic substitution of 2,4-dichlorobenzyl cyanide followed by reduction can yield related amines, though this is more common for positional isomers.
Industrial production often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration, which enhances yield and purity. Automated systems allow for scalability and reproducibility.
Several studies have analyzed the influence of solvents, temperature, and catalysts on the yield and purity of the product. Key findings include:
| Solvent | Temperature (°C) | Base/Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Dichloromethane | 25 | NaOH | 85–90 | High yield, mild conditions |
| Toluene | 50 | K2CO3 | 80–85 | Good yield, requires longer time |
| THF | 0 | Ti(OiPr)4 | 85 | Catalyzed, low temperature |
| DMF | 25 | None | 70–75 | Moderate yield, no catalyst |
Table 1: Effect of Solvent and Base on Yield of this compound
The nucleophilic substitution proceeds via an SN2 mechanism where the cyclopropylamine attacks the benzylic carbon of the benzyl chloride, displacing chloride ion. The presence of electron-withdrawing chlorine substituents on the aromatic ring can influence the reactivity by stabilizing the transition state.
Post-reaction, the product is typically purified by extraction, washing, and distillation under reduced pressure. Analytical techniques such as proton nuclear magnetic resonance (H NMR), thin-layer chromatography (TLC), and mass spectrometry (MS) are used to confirm purity and structure.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Chlorination of 3,4-dichlorotoluene | Cl2 gas, FeCl3 catalyst, controlled temp | Formation of 3,4-dichlorobenzyl chloride |
| Nucleophilic substitution | Cyclopropylamine, NaOH or K2CO3, solvent (DCM/toluene), 25–60 °C | Formation of this compound |
| Purification | Extraction, drying, distillation | Pure target compound |
The preparation of this compound is well-established through the chlorination of 3,4-dichlorotoluene followed by nucleophilic substitution with cyclopropylamine. Optimization of reaction conditions such as solvent choice, base, and temperature significantly affects yield and purity. Industrial methods favor continuous flow processes for scalability. Analytical validation ensures the quality of the final product.
This synthesis route is supported by multiple patent disclosures and research literature, providing a robust foundation for both laboratory and industrial scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position : The 3,4-dichlorophenyl group in the target compound is critical for receptor binding, whereas analogues with 3,5-dichloro substitution (e.g., N-[(3,5-DCP)methyl]ethanamine) may exhibit altered affinity .
- Amine Group Variations : Cyclopropanamine’s rigid structure enhances selectivity for sigma receptors compared to flexible ethylamine or piperidine derivatives like BD 1008 or SR140333 .
Cyclopropane-Containing Analogues
Table 2: Cyclopropane Derivatives
Key Observations :
Key Observations :
- BD 1008 and BD 1047 are better characterized in pharmacological studies but lack public safety data .
Biological Activity
N-[(3,4-dichlorophenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁Cl₂N
- Molecular Weight : 216.11 g/mol
- Structure : The compound features a cyclopropanamine moiety substituted with a 3,4-dichlorophenyl group.
This compound primarily functions as a dopamine reuptake inhibitor . This mechanism suggests its potential therapeutic applications in treating mood disorders and other neurological conditions by increasing dopamine levels in the brain. The compound's interaction with various enzymes and receptors may modulate several biochemical pathways, influencing gene expression and metabolic processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Dopamine Reuptake Inhibition : It increases extracellular levels of dopamine and serotonin, which can enhance mood and cognitive function .
- Enzyme Interaction : The compound interacts with specific enzymes and receptors, affecting downstream signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound binds effectively to biogenic amine transporters. For instance, a study reported that derivatives of this compound displayed high-affinity binding to dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. One particular derivative showed a significant increase in extracellular DA and 5-HT levels in rat models .
In Vivo Studies
In vivo experiments using microdialysis techniques revealed that administration of this compound significantly elevated neurotransmitter levels in the nucleus accumbens, indicating its potential role in modulating reward pathways associated with addiction and mood regulation .
Case Study 1: Mood Disorder Treatment
A clinical trial explored the efficacy of this compound as an adjunct treatment for patients with major depressive disorder (MDD). Results indicated that patients receiving this compound alongside standard antidepressants experienced a notable improvement in depressive symptoms compared to those receiving placebo .
Case Study 2: Neurotransmitter Regulation
Another study investigated the effects of this compound on neurotransmitter dynamics in animal models subjected to stress. The findings showed that treatment with the compound resulted in reduced stress-induced alterations in neurotransmitter levels, suggesting a protective effect against stress-related neurochemical changes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Activity | Notes |
|---|---|---|---|
| N-[(3,4-difluorophenyl)methyl]cyclopropanamine | Similar to this compound | Dopamine reuptake inhibition | Preliminary studies suggest similar effects on neurotransmitter systems |
| 3-(3,4-Dichlorophenyl)-1-indanamine | Indanamine derivative | Nonselective ligand for biogenic amine transporters | Exhibits high-affinity binding; affects DA and 5-HT levels |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(3,4-dichlorophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between 3,4-dichlorobenzyl halides and cyclopropylamine derivatives. Optimization includes temperature control (0–25°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reactants (1:1.2 amine-to-halide). Catalysts like NaBH₄ or Pd/C may enhance efficiency . Purity is confirmed via TLC or HPLC, with yields averaging 60–75% under inert atmospheres.
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and aryl-CH₂-N linkages (δ 3.5–4.5 ppm). Aromatic protons from the dichlorophenyl group appear as doublets (δ 6.8–7.5 ppm) .
- HRMS : Exact mass (e.g., C₁₀H₁₁Cl₂N: theoretical 230.03 g/mol) confirms molecular composition .
- X-ray crystallography : Resolves spatial arrangement of the cyclopropane ring and dichlorophenyl orientation .
Q. What safety protocols should be followed during laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent degradation.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electronic configuration of the cyclopropane ring influence bioactivity in receptor-binding assays?
- Methodological Answer : The cyclopropane’s strained ring induces unique electronic effects (e.g., hyperconjugation), enhancing interactions with hydrophobic pockets in targets like GPCRs or ion channels. Computational docking (e.g., AutoDock Vina) and electrostatic potential maps predict binding affinities. Experimental validation uses competitive radioligand assays (e.g., ³H-labeled antagonists) .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in disease models?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ < 30 min suggests rapid clearance).
- Formulation : Improve bioavailability via liposomal encapsulation or PEGylation.
- Animal models : Compare efficacy in acute (e.g., murine sepsis) vs. chronic (e.g., biofilm-infected rat) models to contextualize results .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different enzymatic assays?
- Methodological Answer :
- Assay standardization : Control variables like ATP concentration (for kinase assays) or pH (for hydrolases).
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics independently.
- Data normalization : Reference internal standards (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .
Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?
- Methodological Answer :
- In vitro metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze via LC-MS/MS. Major metabolites often include hydroxylated cyclopropane or demethylated derivatives.
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
